molecular formula C30H44O3 B12368403 (Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

Cat. No.: B12368403
M. Wt: 452.7 g/mol
InChI Key: BQCSILLZKUEZCI-HGIOFNIASA-N
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Description

(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a fused ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid involves multiple steps, including the formation of the fused ring system and the introduction of the chiral centers. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, it may be investigated for its interactions with biological macromolecules and potential as a lead compound in drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential, particularly in targeting specific molecular pathways.

Industry

In industry, it may be used in the synthesis of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic organic molecules with multiple chiral centers and fused ring systems. Examples might include certain steroids or terpenoids.

Uniqueness

What sets (Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid apart is its specific stereochemistry and the presence of a unique methylidene group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,21-23,25H,3,8-9,11-16H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,22-,23+,25+,29+,30-/m1/s1

InChI Key

BQCSILLZKUEZCI-HGIOFNIASA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@H]2C1=C)(CCC(=O)C4(C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC4C(C(=O)CCC4(C3=CC2C1=C)C)(C)C)C

Origin of Product

United States

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